1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene
Description
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a branched 1,1-difluoro-2-methylpropyl group at the ortho position. The 1,1-difluoro-2-methylpropyl substituent consists of a three-carbon chain with two fluorine atoms on the first carbon and a methyl branch on the second carbon (structure: CF2-C(CH3)-CH2-). This compound’s molecular formula is C10H10F3, with a molecular weight of 187.18 g/mol (estimated). Fluorine atoms impart high electronegativity and metabolic stability, making such compounds valuable in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7(2)10(12,13)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXMNXDJNYBQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244810 | |
| Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-91-7 | |
| Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901244810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Generation of Difluorocarbene
- Sodium chlorodifluoroacetate decomposes thermally or under basic conditions to release difluorocarbene, which can then insert into alkenes or aromatic rings.
- Triphenylphosphonio difluoroacetate (PDFA) is a stable solid that decarboxylates upon heating (around 80 °C in solvents like N-methylpyrrolidone) to generate difluorocarbene in situ, providing a controlled source for reactions.
Reaction with Cyclobutene Derivatives
A notable method involves the reaction of difluorocarbene with 1-phenyl-2-methylcyclobutene, which undergoes ring expansion to yield difluorobenzene derivatives. This approach has been demonstrated to produce 1,3-difluoro-2-methyl-4-phenylbenzene, a close structural analog to 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene, indicating the feasibility of similar synthetic routes.
- Synthesis of 1-phenyl-2-methylcyclobutene via multi-step procedures starting from 1-phenyl-1-propyne and zirconocene dichloride.
- One-pot reaction of difluorocarbene with the cyclobutene ring, leading to ring expansion and incorporation of difluoromethyl groups at specific positions on the aromatic ring.
- Control of regioselectivity to favor substitution at the para position relative to the fluorine atom on the benzene ring.
This method benefits from:
- High regioselectivity and yield.
- The ability to introduce difluoromethyl groups without harsh fluorinating agents.
- Avoidance of direct fluorination of sensitive aromatic rings.
Electrophilic Aromatic Substitution and Fluorination Techniques
For the preparation of fluorobenzenes with difluoroalkyl side chains, electrophilic aromatic substitution (EAS) can be used to introduce fluorine atoms on the aromatic ring, followed by side-chain functionalization.
Balz-Schiemann Reaction and Related Fluorination Approaches
The Balz-Schiemann reaction converts aryl diazonium salts into aryl fluorides, which can be functionalized further. This reaction is valuable for introducing fluorine atoms into aromatic rings prior to side-chain elaboration.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Difluorocarbene from sodium chlorodifluoroacetate | Thermal decomposition, basic medium | Controlled difluorocarbene generation; mild conditions | Requires precursor synthesis |
| Difluorocarbene from PDFA | Heating PDFA in N-methylpyrrolidone (~80 °C) | Stable carbene source; easy handling | Requires specialized reagents |
| Reaction with 1-phenyl-2-methylcyclobutene | One-pot reaction; ring expansion mechanism | High regioselectivity; good yields | Multi-step precursor synthesis |
| Electrophilic aromatic substitution (nitration) | Conc. H2SO4 and fuming HNO3 | Simple, scalable | Limited to ring substitution only |
| Balz-Schiemann fluorination | Aryl diazonium tetrafluoroborates | Direct aromatic fluorination | Requires diazonium salt preparation |
Detailed Research Findings
Ruth Felicitas Menger (2016) demonstrated the synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene by reacting difluorocarbene with 1-phenyl-2-methylcyclobutene, highlighting the ring expansion mechanism and regioselectivity control. The study showed that difluorocarbene adds to the cyclobutene ring, which then rearranges to a benzene ring with difluoro substituents in non-adjacent positions.
The use of PDFA as a difluorocarbene source was validated as an effective and air-stable reagent that decarboxylates upon heating to release the carbene, enabling efficient fluorination reactions without requiring hazardous elemental fluorine.
Industrially relevant fluorobenzene derivatives can be synthesized via nitration of difluorobenzenes, providing intermediates for further functionalization, though this method is more suited for introducing ring substituents rather than difluoroalkyl side chains.
Chemical Reactions Analysis
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of a hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound's unique fluorinated structure contributes to its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that derivatives of fluorinated benzene compounds can serve as effective inhibitors in various biological pathways, making them candidates for drug development targeting diseases such as cancer and bacterial infections.
Material Science
In material science, 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene can be utilized in the synthesis of advanced polymers and coatings. The incorporation of fluorine into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity. This has implications for developing materials used in harsh environments or specialized applications like electronics and aerospace.
Environmental Studies
Fluorinated compounds are often studied for their environmental impact due to their persistence and potential toxicity. Research involving 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene may focus on its degradation pathways in various environmental settings, assessing its fate and transport in soil and water systems. Understanding these pathways is crucial for evaluating the ecological risks associated with fluorinated substances.
Case Study 1: Pharmaceutical Development
Recent studies have explored the synthesis of novel analogs based on 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene to enhance the efficacy of existing medications. For instance, modifications to the fluorobenzene moiety have led to compounds exhibiting increased selectivity towards specific biological targets while minimizing side effects.
Case Study 2: Polymer Engineering
Research conducted at leading universities has demonstrated that incorporating this compound into polymer blends significantly improves mechanical properties and thermal resistance. These findings suggest potential applications in manufacturing high-performance materials for automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene involves its interaction with molecular targets through the formation of strong carbon-fluorine bonds. These bonds can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes . The fluorine atoms can also affect the electronic distribution within the molecule, leading to unique reactivity patterns .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene with analogous compounds:
Key Observations:
- Fluorine Substitution: Compounds with difluoroalkyl groups (e.g., CF2) exhibit higher electronegativity and thermal stability compared to non-fluorinated analogs. For instance, 1-(Difluoromethyl)-4-fluorobenzene is volatile due to its smaller size , whereas the bulkier 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene likely has a higher boiling point.
- Steric and Electronic Effects: The trifluoromethyl group in 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene enhances lipophilicity, making it suitable for hydrophobic applications . In contrast, the chlorobutyl chain in 1-(4-chlorobutyl)-4-fluorobenzene introduces polarizability, favoring nucleophilic substitution reactions .
- Chirality: 1-[(2R)-2-Butanyl]-4-fluorobenzene demonstrates stereospecific properties critical for asymmetric synthesis in drug development .
Biological Activity
1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene, with the molecular formula C₁₀H₁₁F₃ and a molecular weight of approximately 184.23 g/mol, is an organic compound characterized by its unique difluoromethyl group attached to a propyl chain, which connects to a methyl-substituted benzene ring. This distinctive structure contributes to its potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
The presence of the difluoromethyl group significantly influences the chemical behavior of this compound. It may undergo typical aromatic substitution reactions due to the reactivity of the benzene ring. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, potentially affecting enzyme activity and receptor binding.
Research into the biological activity of 1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene suggests that its fluorinated groups may alter interaction profiles with biological molecules. The electronegativity and steric effects introduced by these groups could influence binding affinities with enzymes or receptors, which is essential for understanding its therapeutic applications .
Comparative Analysis
To better understand the biological implications of 1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-fluorobenzene | C₇H₇F | Contains a single fluorine atom |
| 2-Fluoro-4-methylphenol | C₇H₇F | Hydroxy group introduces different reactivity |
| 4-Difluoromethylphenol | C₇H₅F₂ | Two fluorine atoms enhance lipophilicity |
| 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene | C₁₀H₁₁F₃ | Unique combination of difluoromethyl and propyl chain |
This table highlights how the presence of multiple fluorine atoms in 1-(1,1-difluoro-2-methylpropyl)-4-fluorobenzene could enhance its lipophilicity and influence its biological interactions more significantly than those with fewer fluorine substitutions.
Future Research Directions
Further studies are necessary to elucidate specific reaction pathways and mechanisms associated with this compound. Investigating its interactions with various enzymes or receptors could provide deeper insights into its potential therapeutic benefits or toxicological profiles. Experimental approaches could include:
- In vitro assays to evaluate enzyme inhibition or receptor binding.
- In vivo studies to assess bioavailability and therapeutic efficacy.
- Structure-Activity Relationship (SAR) analyses to optimize derivatives for enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,1-Difluoro-2-methylpropyl)-4-fluorobenzene, and how can purity be validated?
- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, fluorobenzene derivatives can be functionalized via Grignard reagents or palladium-catalyzed cross-coupling. A similar compound, 1-(3-Chloropropoxy)-4-fluorobenzene, was synthesized using etherification reactions with 3-chloropropyl halides and fluorophenol derivatives . Purification typically employs column chromatography (silica gel) or recrystallization. Purity validation requires GC-MS for volatile intermediates and HPLC with UV detection (e.g., 254 nm) for non-volatile compounds. Fluorine-specific techniques like ¹⁹F NMR can confirm substituent integrity .
Q. How can crystallographic data resolve structural ambiguities in fluorinated aromatic compounds?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and substituent orientation. For example, the structure of a fluorophenyl-hexafluoropropane derivative was resolved using SHELXTL, highlighting the importance of high-resolution data and twinning corrections .
Q. What analytical techniques are critical for characterizing fluorine substituents in aromatic systems?
- Methodology : ¹⁹F NMR provides direct insight into electronic environments and substitution patterns. Coupling constants (e.g., ³Jₐᵣ-H) help distinguish ortho/meta/para positions. IR spectroscopy identifies C-F stretching vibrations (1000–1300 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while X-ray photoelectron spectroscopy (XPS) quantifies fluorine content .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when studying steric effects of difluoromethyl groups?
- Methodology : Steric hindrance from bulky groups like 1,1-difluoro-2-methylpropyl can distort NMR signals. Use dynamic NMR experiments to assess rotational barriers or variable-temperature studies. For example, NOESY can reveal spatial proximity between substituents. Computational modeling (DFT) with software like Gaussian predicts optimized geometries and simulates spectra, aiding in signal assignment .
Q. What strategies optimize the pharmacological activity of fluorobenzene derivatives in receptor-binding studies?
- Methodology : Structure-activity relationship (SAR) studies require systematic substitution. For instance, replacing hydrogen with fluorine alters lipophilicity (logP) and electron-withdrawing effects. A study on α7 nicotinic receptor modulators used fluorinated analogs to enhance binding affinity. Radioligand displacement assays (e.g., using ³H-epibatidine) quantify receptor interactions, while molecular docking (AutoDock Vina) predicts binding poses .
Q. How do fluorinated solvents or reagents influence reaction outcomes in organofluorine chemistry?
- Methodology : Fluorinated solvents (e.g., hexafluoroisopropanol) can stabilize intermediates via hydrogen bonding. In peptide labeling, 1-Fluoro-2,4-dinitrobenzene (Sanger’s reagent) reacts selectively with amine groups under mild conditions. Monitor reaction progress via TLC (silica-F₂₅₄ plates) and optimize solvent polarity to minimize side reactions .
Contradictions and Resolutions
- Contradiction : Discrepancies in ¹H NMR coupling constants for ortho-fluorine substituents.
- Contradiction : Varied bioactivity in fluorinated analogs due to impurities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
